(R)-3-Amino-L-proline HCl
Overview
Description
®-3-Amino-L-proline Hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of ®-3-Amino-L-proline, which is an important building block in the synthesis of various pharmaceuticals and biologically active compounds. The compound is known for its role in the development of peptide-based drugs and as a precursor in organic synthesis.
Scientific Research Applications
®-3-Amino-L-proline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and the development of novel catalysts.
Biology: Serves as a precursor in the synthesis of peptide-based drugs and enzyme inhibitors.
Medicine: Involved in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-L-proline Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-proline.
Amination: The ®-proline undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved through various methods, including reductive amination or using azide intermediates.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of ®-3-Amino-L-proline Hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-Scale Amination: Utilizing efficient catalysts and reagents to achieve the amination step on a large scale.
Purification: The product is purified using crystallization or chromatography techniques to remove impurities.
Hydrochloride Formation: The purified amine is then converted to its hydrochloride salt using hydrochloric acid, followed by drying and packaging.
Chemical Reactions Analysis
Types of Reactions: ®-3-Amino-L-proline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Amides, esters.
Mechanism of Action
The mechanism of action of ®-3-Amino-L-proline Hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.
Comparison with Similar Compounds
(S)-3-Amino-L-proline Hydrochloride: The enantiomer of ®-3-Amino-L-proline Hydrochloride, with similar chemical properties but different biological activity.
L-Proline: A naturally occurring amino acid with a similar structure but lacking the amino group at the 3-position.
®-2-Amino-3-methylbutanoic Acid: Another chiral amino acid derivative with different functional groups.
Uniqueness: ®-3-Amino-L-proline Hydrochloride is unique due to its specific chiral configuration and the presence of the amino group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2S,3R)-3-aminopyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-3-1-2-7-4(3)5(8)9;/h3-4,7H,1-2,6H2,(H,8,9);1H/t3-,4+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYPLCLHMMNIOS-HJXLNUONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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